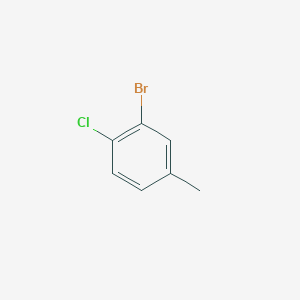

3-Bromo-4-chlorotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139876. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-chloro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXPTVKKHVOZLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40300899 | |

| Record name | 3-Bromo-4-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57310-39-1 | |

| Record name | 2-Bromo-1-chloro-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57310-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 139876 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057310391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57310-39-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-4-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Bromo-4-chlorotoluene (CAS No. 57310-39-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3-Bromo-4-chlorotoluene, a versatile halogenated aromatic compound. It serves as a crucial building block in the synthesis of a variety of chemical intermediates and specialty chemicals, with significant applications in the pharmaceutical, agrochemical, and material science sectors.[1][2] Its unique molecular structure allows for diverse functionalization, making it a valuable component in the development of complex organic molecules.[2]

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 57310-39-1 | [2][3][4][5] |

| Molecular Formula | C7H6BrCl | [2][3][5] |

| Molecular Weight | 205.48 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid or crystal | [2][3] |

| Boiling Point | 229.1°C at 760 mmHg | [1][6] |

| Melting Point | -20°C to -23°C | [3] |

| Density | 1.55 g/cm³ | [6] |

| Flash Point | 104.5°C | [6] |

| Refractive Index | 1.566 | [6] |

| Solubility | Soluble in organic solvents such as ethers and alcohols. | [3] |

| Purity | ≥98.0% | [6] |

Spectroscopic Data

Spectroscopic data is essential for the accurate identification and characterization of this compound.

| Spectrum Type | Data Source / Reference |

| Mass Spectrometry (GC-MS) | Available on PubChem (J-57-3775-0)[7] |

| Infrared (IR) Spectroscopy | Vapor Phase IR Spectra available on PubChem[7] |

Note: While the existence of spectroscopic data is confirmed, detailed peak information was not available in the immediate search results. Researchers should refer to the cited databases for direct access to the spectra.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 4-chlorotoluene (B122035) with a brominating agent, such as bromine.[3] A more specific laboratory-scale synthesis starts from 2-Bromo-4-methylaniline.[4]

General Procedure for the Synthesis from 2-Bromo-4-methylaniline: [4]

-

Reaction Setup: In a suitable reaction vessel, mix tert-butyl nitrite (B80452) (48 mmol, 6.34 mL) and anhydrous copper(II) chloride (60 mmol, 8.07 g) in anhydrous acetonitrile (B52724) (100 mL) at 65 °C.

-

Addition of Starting Material: Slowly add 2-Bromo-4-methylaniline (30 mmol) to the reaction mixture under vigorous stirring over a period of 30 minutes.

-

Reaction: Continue to stir the reaction mixture at 65 °C for 2 hours after the addition is complete.

-

Work-up: Once the reaction is complete, cool the mixture and pour it into 20% hydrochloric acid (400 mL).

-

Extraction: Extract the aqueous layer with ether (3 x 120 mL).

-

Washing and Drying: Combine the organic phases, wash with brine (100 mL), and dry over anhydrous Na2SO4.

-

Purification: Evaporate the solvent and purify the crude product by flash column chromatography to yield this compound.

Application in Palladium-Catalyzed C-H Arylation

This compound is a useful intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[2] It can be used to synthesize N-heterocycle-fused phenanthridines through a tandem N-H/C-H arylation of aryl-N-heteroarenes.[6]

General Procedure for Palladium-Catalyzed C-H Arylation:

While a specific protocol for this compound was not detailed, a general procedure for the palladium-catalyzed C-H arylation of heteroarenes with aryl bromides is as follows:

-

Catalyst System: A palladium catalyst, such as Pd(Pt-Bu3)2, is often employed.[8]

-

Base: A base, such as lithium tert-butoxide (LiO-t-Bu), is required for the reaction to proceed.[8]

-

Solvent: The choice of solvent can influence the regioselectivity of the reaction. Polar aprotic solvents like DMF and TMU are often effective.[8]

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere at elevated temperatures.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and subjected to a standard aqueous work-up. The product is then purified by chromatography.

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound from 2-Bromo-4-methylaniline.

Palladium-Catalyzed C-H Arylation Workflow

Caption: General workflow for the palladium-catalyzed C-H arylation using this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[1] It may be harmful if swallowed, in contact with skin, or if inhaled.[9] It is also important to avoid its release into the environment, as it may be toxic to aquatic organisms.[3] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Applications in Research and Development

This compound is a valuable intermediate in several key areas of chemical research and development:

-

Pharmaceutical Development: It serves as a building block for the synthesis of various pharmaceutical compounds, including those with potential antibacterial and antifungal properties.[2]

-

Agrochemical Production: This compound is used in the formulation of pesticides and herbicides.[2]

-

Material Science: It is utilized in the development of specialty polymers and resins to enhance material properties like thermal stability and chemical resistance.[2]

-

Organic Synthesis: As a versatile building block, it plays a crucial role in enabling chemists to create complex molecules efficiently.[2]

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 57310-39-1 [amp.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound CAS 57310-39-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. Benzene, 2-bromo-1-chloro-4-methyl- | C7H6BrCl | CID 284147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Palladium-Catalyzed C-H Functionalization of Heteroarenes with Aryl Bromides and Chlorides [organic-chemistry.org]

- 9. fishersci.com [fishersci.com]

In-Depth Technical Guide: 3-Bromo-4-chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-chlorotoluene (CAS: 57310-39-1), a halogenated aromatic compound. It serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules, particularly within the pharmaceutical, agrochemical, and specialty chemical sectors.[1][2] This document outlines its key physicochemical properties, a detailed experimental protocol for its synthesis, its primary applications, and essential safety information.

Physicochemical and Quantitative Data

This compound, also known as 2-Bromo-1-chloro-4-methylbenzene, is a colorless to pale yellow liquid under standard conditions.[2][3][4] Its molecular structure, featuring both bromine and chlorine atoms on a toluene (B28343) backbone, imparts specific reactivity that makes it a valuable building block in organic synthesis.[1][2]

A summary of its key quantitative properties is presented below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrCl | [1][2][3][5] |

| Molecular Weight | 205.48 g/mol | [1][2][3][5] |

| CAS Number | 57310-39-1 | [1][2][3][5] |

| Density | 1.5 - 1.55 g/cm³ | [1][3][4] |

| Boiling Point | 220 - 230 °C at 760 mmHg | [1][3] |

| Melting Point | -23 to -20 °C | [3] |

| Flash Point | 104.5 °C | [1][3][4] |

| Refractive Index | 1.566 | [1][3][4] |

| Vapor Pressure | 0.107 mmHg at 25°C | [3] |

| XLogP3-AA | 3.6 | [5][6] |

Synthesis Pathway and Experimental Protocols

The primary route for synthesizing this compound is through the electrophilic bromination of 4-chlorotoluene (B122035).[3]

Caption: Synthesis of this compound via bromination.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the laboratory-scale synthesis of this compound based on the bromination of 4-chlorotoluene.[3]

Materials:

-

4-chlorotoluene

-

Liquid Bromine (Br₂) or another suitable brominating agent (e.g., N-Bromosuccinimide)

-

Anhydrous Iron(III) bromide (FeBr₃) or Iron filings (as catalyst)

-

An appropriate inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

-

Sodium bisulfite solution (for quenching)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr fumes), dissolve 4-chlorotoluene in the chosen inert solvent.

-

Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide or iron filings to the stirred solution.

-

Bromination: Cool the mixture in an ice bath. Slowly add liquid bromine from the dropping funnel to the reaction mixture. Maintain the temperature to control the reaction rate and prevent over-bromination. The reaction is exothermic.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Once the reaction is complete, slowly pour the mixture into a beaker containing a cold aqueous solution of sodium bisulfite to quench any unreacted bromine.

-

Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize acidic byproducts (like HBr), and then with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to yield pure this compound.

Applications in Research and Development

This compound is a versatile reagent primarily used as an intermediate in multi-step organic syntheses.[1] Its halogenated structure allows for diverse functionalization through reactions such as cross-coupling, making it a valuable component in the development of complex molecules.[2]

-

Pharmaceuticals: It serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs), including compounds with potential antibacterial and antifungal properties.[2][4] For instance, it can be used to synthesize N-heterocycle-fused phenanthridines via palladium-catalyzed reactions.[4]

-

Agrochemicals: The compound is utilized in the production of pesticides and herbicides, contributing to the development of effective crop protection agents.[2][3]

-

Material Science: It is employed in the synthesis of specialty polymers and additives, where its incorporation can enhance properties like thermal stability and chemical resistance.[2]

Safety and Handling

This compound is a chemical that requires careful handling in a controlled laboratory or industrial environment.

-

Hazards: The compound may be harmful if ingested and can cause skin irritation.[3] It is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3]

-

Handling: Use in a well-ventilated area is crucial to avoid inhalation of vapors, which may be released at higher temperatures.[1][3] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[3]

-

Storage: Store in a cool, tightly sealed container.[1][2] Some suppliers recommend storage at 0-8 °C.[2] Keep away from strong oxidizing agents.[1]

-

Disposal: Avoid release to the environment.[3] Dispose of waste material in accordance with local, state, and federal regulations.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. This compound CAS 57310-39-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. Benzene, 2-bromo-1-chloro-4-methyl- | C7H6BrCl | CID 284147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to 3-Bromo-4-chlorotoluene: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-chlorotoluene, a halogenated aromatic compound with significant applications as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty organic molecules. This document details its chemical structure, physical and chemical properties, a representative synthesis protocol, and key applications, with a focus on data relevant to research and development.

Chemical Structure and Identification

This compound, with the IUPAC name 2-Bromo-1-chloro-4-methylbenzene , is a disubstituted toluene (B28343) derivative.[1][2] The molecule consists of a benzene (B151609) ring substituted with a methyl group, a chlorine atom, and a bromine atom. The substitution pattern places the bromine atom at position 3 and the chlorine atom at position 4 relative to the methyl group.

| Identifier | Value |

| IUPAC Name | 2-Bromo-1-chloro-4-methylbenzene |

| CAS Number | 57310-39-1[1][2] |

| Chemical Formula | C₇H₆BrCl[1][2] |

| Molecular Weight | 205.48 g/mol [1][2] |

| SMILES | Cc1ccc(Cl)c(Br)c1 |

| InChI | InChI=1S/C7H6BrCl/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[1] It is soluble in common organic solvents such as ethers and alcohols.[1]

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 229.1 °C at 760 mmHg | [3] |

| Melting Point | -20 to -23 °C | [1] |

| Density | ~1.55 g/cm³ | [1] |

| Flash Point | 104.5 °C | [1] |

| Vapor Pressure | 0.107 mmHg at 25°C | [1] |

| Refractive Index | 1.566 | [1] |

Synthesis of this compound

A common method for the synthesis of this compound is the electrophilic bromination of 4-chlorotoluene (B122035) using a brominating agent in the presence of a catalyst.[1]

Experimental Protocol: Bromination of 4-chlorotoluene

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

-

4-chlorotoluene

-

Bromine (Br₂)

-

Iron powder (Fe) or Iron(III) bromide (FeBr₃) as a catalyst

-

Glacial acetic acid (as a solvent)

-

Sodium bisulfite solution (to quench excess bromine)

-

Sodium bicarbonate solution (for neutralization)

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 4-chlorotoluene in glacial acetic acid.

-

Add a catalytic amount of iron powder or iron(III) bromide to the solution.

-

Cool the mixture in an ice bath to maintain a low temperature.

-

Slowly add bromine, dissolved in a small amount of glacial acetic acid, from the dropping funnel to the reaction mixture with constant stirring. The addition rate should be controlled to keep the reaction temperature below 10 °C.

-

After the complete addition of bromine, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by slowly pouring the mixture into an ice-cold aqueous solution of sodium bisulfite to neutralize any unreacted bromine.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water, aqueous sodium bicarbonate solution (to remove acidic impurities), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Spectroscopic Analysis

General Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of this compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra are then recorded on a spectrometer.

Infrared (IR) Spectroscopy:

A thin film of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a drop of the liquid can be placed on the crystal of an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is then recorded.

Mass Spectrometry (MS):

A dilute solution of the compound in a volatile organic solvent is introduced into the mass spectrometer. Electron ionization (EI) is a common method for this type of compound. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Expected Spectroscopic Data

¹H NMR:

-

A singlet for the methyl protons (CH₃) around 2.3-2.4 ppm.

-

Three aromatic protons in the range of 7.0-7.6 ppm, exhibiting coupling patterns (doublets and a doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.

¹³C NMR:

-

A peak for the methyl carbon around 20 ppm.

-

Six aromatic carbon peaks in the range of 120-140 ppm. The carbons attached to bromine and chlorine will be downfield, and their chemical shifts can be estimated using empirical substituent effects.

IR Spectroscopy:

-

C-H stretching vibrations of the methyl group and the aromatic ring (around 2850-3100 cm⁻¹).

-

C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹).

-

C-H bending vibrations of the methyl group and the aromatic ring.

-

Characteristic C-Br and C-Cl stretching vibrations in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry:

-

The mass spectrum will exhibit a complex molecular ion (M⁺) peak cluster due to the presence of two halogen isotopes for both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in M⁺, M+2, and M+4 peaks with a characteristic intensity pattern.

-

Major fragment ions would likely arise from the loss of a bromine atom, a chlorine atom, or a methyl group. A prominent peak at m/z 91 corresponding to the tropylium (B1234903) ion is also expected.

Applications in Organic Synthesis

This compound is a versatile intermediate in organic synthesis, primarily utilized in the construction of more complex molecules for the pharmaceutical and agrochemical industries. Its two different halogen atoms allow for selective functionalization through various cross-coupling reactions.

Synthesis of Substituted Fluorenes

One notable application is in the synthesis of substituted fluorenes, which are important structural motifs in materials science and medicinal chemistry.

Caption: Logical workflow for the synthesis of substituted fluorenes using this compound as a key intermediate.

Safety and Handling

This compound is considered harmful and an irritant. It may be toxic to aquatic organisms.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its distinct chemical and physical properties, coupled with its reactivity in cross-coupling reactions, make it an important intermediate for the synthesis of a wide range of functional molecules, particularly in the fields of drug discovery and materials science. This guide provides essential technical information to aid researchers and professionals in the effective and safe utilization of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-chlorotoluene from 4-chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-4-chlorotoluene, a valuable intermediate in the pharmaceutical and agrochemical industries. The primary focus is on the regioselective electrophilic aromatic bromination of 4-chlorotoluene (B122035). This document details the theoretical basis, a comprehensive experimental protocol, and methods for purification and characterization of the target compound.

Introduction

The synthesis of halogenated aromatic compounds is a cornerstone of modern organic chemistry, providing essential building blocks for the development of complex molecules with diverse biological activities. This compound is a key intermediate used in the synthesis of various pharmaceuticals and agrochemicals. The primary route to this compound is through the direct bromination of 4-chlorotoluene.

The key challenge in this synthesis is controlling the regioselectivity of the bromination reaction. The starting material, 4-chlorotoluene, possesses two substituents on the benzene (B151609) ring: a methyl group (-CH₃) and a chlorine atom (-Cl). Both of these groups are ortho, para-directing in electrophilic aromatic substitution reactions. The methyl group is an activating group, increasing the electron density of the ring, while the chlorine atom is a deactivating group, withdrawing electron density inductively but donating it through resonance. The interplay of these electronic effects, along with steric considerations, determines the position of the incoming bromine atom. The desired product, this compound, requires the bromination to occur at the position ortho to the chlorine atom and meta to the methyl group.

This guide provides a detailed protocol adapted from established methods for similar halogenations, focusing on conditions that favor the formation of the desired 3-bromo isomer.

Theoretical Basis of the Synthesis

The synthesis of this compound from 4-chlorotoluene proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are:

-

Generation of the Electrophile: A Lewis acid catalyst, typically iron(III) bromide (FeBr₃) generated in situ from iron and bromine, polarizes the bromine molecule (Br₂), creating a more potent electrophile, Br⁺. The presence of iodine can enhance the catalytic activity.

-

Nucleophilic Attack: The electron-rich aromatic ring of 4-chlorotoluene attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.

Regioselectivity in the Bromination of 4-chlorotoluene

The directing effects of the methyl and chloro groups are crucial in determining the product distribution.

-

Methyl Group (-CH₃): An activating, ortho, para-director. It directs incoming electrophiles to positions 2 and 6 (ortho) and position 4 (para, which is blocked by the chlorine atom).

-

Chloro Group (-Cl): A deactivating, ortho, para-director. It directs incoming electrophiles to positions 3 and 5 (ortho) and position 1 (para, which is blocked by the methyl group).

Therefore, the possible mono-brominated products are 2-bromo-4-chlorotoluene (B1197611) and this compound. While the activating methyl group would be expected to have a stronger directing influence, experimental conditions can be optimized to favor bromination at the position ortho to the chlorine atom. A study on the analogous bromination of 4-fluorotoluene (B1294773) demonstrated that the use of an iron/iodine catalyst system in glacial acetic acid can significantly favor the formation of the 3-bromo isomer[1].

Experimental Protocol

This protocol is adapted from the procedure for the synthesis of 3-bromo-4-fluorotoluene (B1266451) and general methods for electrophilic aromatic bromination[1].

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Chlorotoluene | 126.58 | 50.6 g (45.5 mL) | 0.40 | Starting material |

| Bromine | 159.81 | 67.1 g (21.5 mL) | 0.42 | Corrosive and toxic |

| Iron Filings | 55.85 | 1.0 g | - | Catalyst precursor |

| Iodine | 253.81 | 0.5 g | - | Co-catalyst |

| Glacial Acetic Acid | 60.05 | 200 mL | - | Solvent |

| Dichloromethane (B109758) | 84.93 | 200 mL | - | Extraction solvent |

| 10% Sodium Bisulfite Solution | - | As needed | - | To quench excess bromine |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - | For neutralization |

| Brine | - | 100 mL | - | For washing |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Drying agent |

Reaction Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (containing a solution of sodium thiosulfate (B1220275) to neutralize HBr gas), add 4-chlorotoluene (50.6 g, 0.40 mol), glacial acetic acid (200 mL), iron filings (1.0 g), and iodine (0.5 g).

-

Addition of Bromine: Stir the mixture at room temperature. Slowly add bromine (67.1 g, 0.42 mol) from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained between 25-30 °C using a water bath if necessary.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).

-

Work-up:

-

Pour the reaction mixture into 500 mL of cold water.

-

Add 10% sodium bisulfite solution dropwise until the red-brown color of excess bromine disappears.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 100 mL).

-

Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

-

Purification:

-

The crude product is a mixture of isomers. Purify the crude product by fractional distillation under reduced pressure to separate the this compound from the 2-bromo-4-chlorotoluene isomer and any unreacted starting material or di-brominated byproducts. The boiling point of this compound is approximately 229 °C at atmospheric pressure[2].

-

Data Presentation

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrCl | [2] |

| Molar Mass | 205.48 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | ~229 °C at 760 mmHg | [2] |

| Density | ~1.5 g/cm³ | [2] |

| CAS Number | 57310-39-1 | [2] |

Expected Spectroscopic Data for Characterization

| Spectroscopic Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ ~7.5 (d, 1H), 7.2 (d, 1H), 7.0 (dd, 1H), 2.3 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ ~138, 134, 132, 131, 129, 125, 20 |

| IR (neat) | ν (cm⁻¹) ~3000 (aromatic C-H), 1580, 1470 (C=C stretch), 1050 (C-Cl), 820, 750 (C-H bend) |

| Mass Spectrometry (EI) | m/z (%) = 204/206 (M⁺), 125 (M⁺ - Br), 90 (M⁺ - Br - Cl) |

Visualizations

Synthesis Pathway

Caption: Synthesis of this compound from 4-chlorotoluene.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a robust pathway for the synthesis of this compound from 4-chlorotoluene. The presented experimental protocol, adapted from a reliable source for a similar transformation, provides a solid foundation for researchers. The key to a successful synthesis lies in the careful control of reaction conditions to maximize the yield of the desired 3-bromo isomer and efficient purification to isolate it from other byproducts. The provided data and visualizations serve as a comprehensive resource for the planning, execution, and analysis of this important organic transformation.

References

An In-depth Technical Guide to 3-Bromo-4-chlorotoluene: Discovery, History, and Synthesis

Introduction

3-Bromo-4-chlorotoluene, with the chemical formula C₇H₆BrCl, is a halogenated aromatic hydrocarbon that serves as a crucial intermediate in organic synthesis.[1][2] Also known by its IUPAC name, 2-bromo-1-chloro-4-methylbenzene, this compound is a valuable building block for the production of a wide range of more complex molecules.[2][3] Its utility spans various industries, including pharmaceuticals, agrochemicals, and materials science, where it is employed in the synthesis of active pharmaceutical ingredients (APIs), pesticides, dyes, and specialty polymers.[2][4] This guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthetic methodologies of this compound, tailored for researchers and professionals in drug development and chemical sciences.

Discovery and Historical Context

While the specific date and discoverer of this compound are not prominently documented, its history is intrinsically linked to the development of synthetic organic chemistry, particularly the methods for introducing halogen atoms onto aromatic rings. The synthesis of such compounds became more systematic following the discovery of key reactions in the 19th century.

The Sandmeyer reaction , discovered by Swiss chemist Traugott Sandmeyer in 1884, represents a pivotal moment in aromatic chemistry.[5] This reaction provides a reliable method to replace an amino group on an aromatic ring with a halide (among other groups) via a diazonium salt intermediate.[5][6] It is highly probable that the first intentional synthesis of this compound was achieved through a Sandmeyer-type reaction, given its efficiency in producing specific isomers of halogenated aromatics that are otherwise difficult to obtain. The development of electrophilic aromatic substitution reactions, such as the direct bromination of 4-chlorotoluene (B122035), also provided a viable, albeit sometimes less selective, pathway to this compound.[1]

The historical significance of this compound lies not in its final applications, but in its role as a versatile intermediate. Its bifunctional halogenated structure allows for selective reactivity in subsequent synthetic steps, such as cross-coupling reactions, which are fundamental in modern organic synthesis.[4]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or crystal at room temperature.[1][4][7] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 57310-39-1 | [2][4][7] |

| Molecular Formula | C₇H₆BrCl | [1][2][4] |

| Molecular Weight | 205.48 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid/crystal | [1][4][7] |

| Boiling Point | 220 - 230 °C at 760 mmHg | [1][2][7] |

| Melting Point | -23 to -20 °C | [1] |

| Density | ~1.55 g/cm³ | [1][2][7] |

| Refractive Index | 1.566 | [2][7][8] |

| Flash Point | 104.5 °C | [2][7][8] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25 °C | [2][7] |

| Solubility | Soluble in organic solvents like ethers and alcohols | [1] |

| Purity (Assay) | ≥98.0% - ≥99% (GC) | [2][4][7] |

Synthetic Methodologies and Experimental Protocols

The synthesis of this compound is primarily achieved through two major routes: the electrophilic bromination of 4-chlorotoluene and the Sandmeyer reaction starting from a substituted aniline.

1. Electrophilic Bromination of 4-Chlorotoluene

This method involves the direct reaction of 4-chlorotoluene with a brominating agent, such as bromine (Br₂), often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or elemental iron. The chlorine and methyl groups on the starting material direct the incoming bromine atom to the positions ortho and para to them. Since the para position to the methyl group is occupied by chlorine, the bromination occurs at the positions ortho to the methyl group (positions 2 and 6) or ortho to the chlorine group (position 3). The steric hindrance from the methyl group and the directing effect of the chloro group favor the formation of this compound.

General Experimental Protocol (Electrophilic Bromination):

-

Reaction Setup: A solution of 4-chlorotoluene is prepared in a suitable solvent (e.g., a halogenated solvent or no solvent). A catalytic amount of iron filings or FeBr₃ is added.

-

Bromination: Bromine is added dropwise to the mixture at a controlled temperature, typically at or below room temperature, to manage the exothermic reaction.

-

Reaction Monitoring: The reaction is monitored by techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is quenched, often with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine. The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: The crude product is purified by fractional distillation under reduced pressure to separate the desired this compound isomer from other byproducts.

2. Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a highly regioselective route to this compound. A common pathway involves the diazotization of 2-Bromo-4-methylaniline, followed by the substitution of the diazonium group with chlorine using a copper(I) chloride catalyst.[9]

Detailed Experimental Protocol (Sandmeyer Reaction): [9]

This protocol is based on a general procedure for the synthesis of 4-chloro-3-bromotoluene from 2-bromo-4-methylaniline.[9]

-

Catalyst Preparation: Anhydrous copper(II) chloride (60 mmol, 8.07 g) and tert-butyl nitrite (B80452) (48 mmol, 6.34 mL) are mixed in anhydrous acetonitrile (B52724) (100 mL) and heated to 65 °C.

-

Diazotization and Substitution: 2-Bromo-4-methylaniline (30 mmol) is added slowly to the vigorously stirred mixture over 30 minutes.

-

Reaction Completion: The reaction mixture is stirred at 65 °C for an additional 2 hours.

-

Workup: After cooling, the mixture is poured into 20% hydrochloric acid (400 mL) and extracted with diethyl ether (3 x 120 mL).

-

Purification: The combined organic phases are washed with brine (100 mL), dried over anhydrous Na₂SO₄, and the solvent is evaporated. The crude product is then purified by column chromatography to yield this compound.[9]

Reaction Mechanism: The Sandmeyer Reaction

The Sandmeyer reaction proceeds through a free radical mechanism. It begins with a single-electron transfer from the copper(I) catalyst to the diazonium salt.[6] This forms a diazo radical and copper(II) halide. The diazo radical rapidly loses a molecule of nitrogen gas to generate an aryl radical. This aryl radical then abstracts a halogen atom from the copper(II) halide, forming the final aryl halide product and regenerating the copper(I) catalyst.[6]

Applications in Research and Industry

This compound is a non-isolated intermediate, meaning its value lies in its conversion to other high-value chemicals.

-

Pharmaceuticals: It is a key starting material for synthesizing various pharmaceutical compounds, including those with potential antibacterial and antifungal properties.[4] The specific placement of the bromo and chloro groups allows for selective functionalization in the development of complex APIs.

-

Agrochemicals: The compound is used in the production of pesticides and herbicides.[1][2][4] The halogenated toluene (B28343) structure is a common feature in many effective agrochemicals.

-

Advanced Synthesis: It serves as a precursor for synthesizing complex heterocyclic structures, such as N-heterocycle-fused phenanthridines and substituted fluorenes, through reactions like palladium-catalyzed tandem arylations.[7][9]

-

Material Science: It can be used in the development of specialty polymers and dyes, where its structure can influence properties like thermal stability and chemical resistance.[4]

This compound is a compound of significant synthetic utility rather than one of direct application. Its history is rooted in the foundational principles of aromatic substitution reactions. The availability of reliable and regioselective synthetic methods, particularly the Sandmeyer reaction and controlled electrophilic bromination, has made it an accessible and valuable intermediate for researchers and chemical manufacturers. The continued demand for novel pharmaceuticals, advanced agrochemicals, and specialty materials ensures that this compound will remain a relevant building block in the field of organic synthesis.

References

- 1. chembk.com [chembk.com]

- 2. innospk.com [innospk.com]

- 3. Benzene, 2-bromo-1-chloro-4-methyl- | C7H6BrCl | CID 284147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. en.wikipedia.org [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. This compound CAS 57310-39-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. echemi.com [echemi.com]

- 9. This compound | 57310-39-1 [amp.chemicalbook.com]

Spectroscopic Profile of 3-Bromo-4-chlorotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-4-chlorotoluene (CAS No. 57310-39-1). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. These predictions, combined with detailed experimental protocols, offer a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and by comparative analysis of isomers and related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.6 | Doublet | 1H | H-2 |

| ~ 7.3 - 7.4 | Doublet of Doublets | 1H | H-6 |

| ~ 7.1 - 7.2 | Doublet | 1H | H-5 |

| ~ 2.3 - 2.4 | Singlet | 3H | -CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 - 140 | C-1 |

| ~ 133 - 135 | C-3 |

| ~ 131 - 133 | C-4 |

| ~ 130 - 132 | C-5 |

| ~ 128 - 130 | C-6 |

| ~ 125 - 127 | C-2 |

| ~ 20 - 22 | -CH₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~ 2950 - 2850 | Medium | C-H stretch (aliphatic, -CH₃) |

| ~ 1600 - 1450 | Strong, multiple bands | C=C stretch (aromatic ring) |

| ~ 1200 - 1000 | Strong | C-Br stretch |

| ~ 850 - 750 | Strong | C-Cl stretch |

| ~ 900 - 800 | Strong | C-H bend (out-of-plane, aromatic) |

Sample phase: Liquid film.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 204/206/208 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Br and Cl) |

| 125/127 | Moderate | [M - Br]⁺ |

| 90 | Moderate | [M - Br - Cl]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Data Acquisition for ¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45-90 degrees, a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of all carbon signals, and a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly.[1] Place a small drop of the neat liquid between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[1][2]

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample-loaded salt plates in the sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, direct injection or introduction via Gas Chromatography (GC-MS) is suitable. For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Instrumentation: Employ a mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer, coupled with an electron ionization (EI) source.

-

Data Acquisition:

-

If using GC-MS, the sample is first vaporized and separated on a GC column.

-

The separated components then enter the ion source.

-

In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is recorded, plotting ion intensity versus m/z.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. The isotopic distribution, particularly for bromine and chlorine, is a key feature for structural confirmation.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the complementary nature of these techniques in structure elucidation.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-4-chlorotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. 3-Bromo-4-chlorotoluene is a substituted aromatic hydrocarbon, possessing a moderate degree of polarity due to the presence of bromine and chlorine atoms. Its solubility in various organic solvents is therefore dependent on the interplay of intermolecular forces, including London dispersion forces, dipole-dipole interactions, and the potential for hydrogen bonding between the solute and the solvent.[1][2][3]

Qualitative Solubility of this compound

Based on available chemical literature, the solubility of this compound in common organic solvents can be summarized as follows. It is important to note that these are qualitative descriptions and solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent.[4]

| Solvent Class | Example Solvents | Qualitative Solubility |

| Alcohols | Methanol, Ethanol | Soluble (Slightly in Methanol)[4] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble |

| Halogenated Solvents | Chloroform, Dichloromethane | Slightly Soluble in Chloroform[4] |

| Aromatic Hydrocarbons | Toluene, Benzene | Expected to be Soluble |

| Ketones | Acetone | Expected to be Soluble |

| Esters | Ethyl acetate | Expected to be Soluble |

| Non-polar Hydrocarbons | Hexane, Heptane | Expected to have low solubility |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established experimental methodologies are recommended.

Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a reliable technique for determining the equilibrium solubility of a compound at a specific temperature.[5][6]

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container, such as a glass vial or flask.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. The time to reach equilibrium can vary and should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution becomes constant.[6]

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically done by centrifugation followed by filtration through a fine-pored filter (e.g., a syringe filter) to ensure the complete removal of any solid particles.

-

Analysis: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/100 mL or mol/L).

Gravimetric Analysis

Gravimetric analysis is a straightforward and accurate method for determining solubility, particularly when the solute is non-volatile.[7][8][9]

Methodology:

-

Saturated Solution Preparation: A saturated solution is prepared following the same procedure as in the isothermal saturation method (steps 1 and 2).

-

Aliquot Withdrawal: A known volume or mass of the clear, saturated solution is carefully transferred to a pre-weighed container (e.g., an evaporating dish or beaker).

-

Solvent Evaporation: The solvent is removed by evaporation. This can be done at room temperature in a fume hood, or by gentle heating in an oven at a temperature below the boiling point of the solute to avoid any loss of the compound.

-

Drying: The container with the solid residue is then dried to a constant weight in a desiccator or a vacuum oven to ensure all residual solvent is removed.

-

Weighing: The container with the dry solute is weighed accurately.

-

Calculation: The mass of the dissolved solute is determined by subtracting the initial weight of the empty container. The solubility is then calculated and expressed in terms of mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).[8]

Logical Relationship for Solubility Prediction

The solubility of this compound in an organic solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains to be extensively documented, the provided qualitative information and detailed experimental protocols offer a robust framework for researchers and professionals in the fields of chemistry and drug development to accurately determine its solubility for their specific applications. The principles and methodologies outlined herein are crucial for process optimization, formulation development, and ensuring the successful application of this important chemical intermediate.

References

- 1. quora.com [quora.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Khan Academy [khanacademy.org]

- 4. This compound | 57310-39-1 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

A Technical Guide to the Nucleophilic Reactivity of 3-Bromo-4-chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-chlorotoluene is a key chemical intermediate whose value in organic synthesis, particularly in the pharmaceutical and agrochemical industries, is derived from its distinct electronic and structural properties.[1][2] This guide provides an in-depth analysis of its reactivity with various nucleophiles. The primary focus is on transition metal-catalyzed cross-coupling reactions, which leverage the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds to achieve selective functionalization. This document details the core principles of reactivity, presents quantitative data for key transformations, provides detailed experimental protocols, and visualizes reaction workflows and mechanisms.

Core Principles of Reactivity

The reactivity of this compound is governed by the interplay of the substituents on the aromatic ring: the electron-donating methyl group and the two halogen atoms. In the context of the most synthetically useful transformations—palladium-catalyzed cross-coupling reactions—the decisive factor is the relative strength of the C-Br and C-Cl bonds.

The oxidative addition of the aryl halide to a low-valent palladium(0) catalyst is typically the rate-determining step in catalytic cycles for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[3] The generally accepted order of reactivity for aryl halides in this step is Ar-I > Ar-Br >> Ar-Cl.[3] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies, with the weaker C-Br bond being more susceptible to cleavage by the palladium catalyst than the stronger C-Cl bond. This inherent difference in reactivity is the foundation for achieving chemoselective, mono-functionalization of this compound, primarily at the C-Br position.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions provide a mild and efficient means to form carbon-carbon and carbon-heteroatom bonds, largely supplanting harsher classical methods like traditional Ullmann condensations or nucleophilic aromatic substitution (SNAr) which often require high temperatures and strongly activated substrates.[4][5]

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[5] For this compound, this reaction can be controlled to selectively form a C-N bond at the more reactive C-Br position. The choice of palladium precursor, ligand, and base is critical for achieving high yields and selectivity. Sterically hindered and electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands are often employed to facilitate the catalytic cycle.[2][6]

Table 1: Representative Conditions for Selective Buchwald-Hartwig Amination

| Nucleophile | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Morpholine | Pd₂(dba)₃ (1) / XPhos (2) | NaOtBu | Toluene | 100 | 18 | >95 | [7] |

| Aniline | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 85-95 | [7] |

| Benzylamine | Pd₂(dba)₃ (1.5) / RuPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~90 | [7] |

| Ammonium Sulfate | Pd[P(o-tol)₃]₂ (0.5) / CyPF-tBu (0.5) | NaOtBu | 1,4-Dioxane | 100 | 12 | High | [8] |

Data is illustrative and based on protocols for analogous bromochloroarenes and bromoanilines, demonstrating high selectivity for the C-Br bond.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction couples an aryl halide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond.[3] This reaction is fundamental in the synthesis of biaryl compounds. As with amination, the selective coupling at the C-Br position of this compound is readily achievable.

Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Nucleophile | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic Acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 80 | 8-12 | High | [7] |

| 4-Tolylboronic Acid | Pd(OAc)₂ (0.2) / PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 93 | [9] |

| 3-Chlorophenylboronic Acid | Pd(OAc)₂ (0.2) / PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 73 | [9] |

Data is illustrative, based on protocols for analogous bromochloroarenes, demonstrating high selectivity for the C-Br bond.

Copper-Catalyzed Ullmann Condensation

While palladium catalysis is often preferred, the copper-catalyzed Ullmann reaction remains a viable method for forming C-O, C-S, and C-N bonds, particularly in industrial applications.[4] Modern protocols often use ligands like N,N-dimethylglycine or various diamines to enable the use of milder reaction conditions compared to the harsh, high-temperature methods used traditionally.[10][11] These reactions also exhibit high selectivity for the C-Br bond over the C-Cl bond.[12]

Table 3: Representative Conditions for Selective Ullmann C-O Coupling

| Nucleophile | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| p-Cresol | CuI (5) / PPh₃ (5) | K₂CO₃ | Toluene | 100 | 24 | ~60 | [12] |

| Phenol | CuI (10) / N,N-Dimethylglycine (20) | Cs₂CO₃ | Dioxane | 90 | 24 | High | [11] |

Data is illustrative, based on protocols for analogous bromochloroarenes, demonstrating high selectivity for the C-Br bond.[11][12]

Experimental Protocols

General Protocol for Selective Buchwald-Hartwig Amination with Morpholine

This protocol is adapted from established procedures for the amination of bromo-chloro functionalized arenes.[7]

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 eq)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Anhydrous, degassed Toluene

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ and XPhos.

-

Evacuate and backfill the flask with argon (repeat three times).

-

Add anhydrous toluene, followed by this compound, morpholine, and sodium tert-butoxide.

-

Seal the flask and heat the reaction mixture to 100°C with vigorous stirring for 18-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Dilute with ethyl acetate (B1210297) and separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-(4-chloro-3-methylphenyl)morpholine.

General Protocol for Selective Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is adapted from established procedures for the Suzuki coupling of bromo-chloro functionalized arenes.[7][9]

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

1,4-Dioxane and Water (4:1 mixture), degassed

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk flask, combine this compound, phenylboronic acid, and potassium carbonate.

-

Add the Pd(dppf)Cl₂ catalyst.

-

Evacuate and backfill the flask with argon (repeat three times).

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80°C and stir vigorously for 8-12 hours under an argon atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-chloro-3-methyl-1,1'-biphenyl.

Visualizations

Logical Pathway for Selective Reactivity

The following diagram illustrates the decision process for predicting the major product in a cross-coupling reaction with this compound.

Caption: Decision pathway for reactivity of this compound.

General Experimental Workflow for Cross-Coupling

This diagram outlines the typical laboratory procedure for performing a palladium-catalyzed cross-coupling reaction.

Caption: Standard laboratory workflow for cross-coupling reactions.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram illustrates the key mechanistic steps in the palladium-catalyzed Suzuki-Miyaura reaction.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

This compound is a versatile substrate for nucleophilic substitution, primarily through palladium-catalyzed cross-coupling reactions. The significant difference in the reactivity of the C-Br and C-Cl bonds allows for highly chemoselective functionalization at the bromine-substituted position. By carefully selecting the catalyst system, ligand, and reaction conditions, researchers can effectively perform a wide range of transformations, including C-N and C-C bond formations, to synthesize complex molecules with high precision and yield. This guide provides the foundational principles, representative data, and detailed protocols to enable the effective use of this important building block in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]

- 12. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Bromo-4-chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic substitution reactions of 3-bromo-4-chlorotoluene, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] The regioselectivity of these reactions is governed by the interplay of the directing effects of the methyl, bromo, and chloro substituents, as well as steric hindrance. This document outlines the theoretical principles, predicted outcomes, and, where available, experimental data for nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Detailed experimental protocols, adapted from related procedures, are provided to facilitate further research and development.

Core Principles of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry used to functionalize aromatic rings.[3] The reaction mechanism typically involves a two-step process:

-

Formation of a Sigma Complex (Arenium Ion): The aromatic ring, acting as a nucleophile, attacks an electrophile (E+). This initial attack is the rate-determining step and disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.

-

Deprotonation to Restore Aromaticity: A weak base abstracts a proton from the sp³-hybridized carbon of the sigma complex, which restores the aromatic system and yields the substituted product.[3]

The reactivity of the benzene (B151609) ring and the position of the incoming electrophile are significantly influenced by the electronic properties of the substituents already present.[4]

Directing Effects of Substituents in this compound

The regiochemical outcome of electrophilic substitution on this compound is determined by the combined directing effects of its three substituents:

-

Methyl Group (-CH₃): The methyl group is an activating, ortho-, para-director. It donates electron density to the ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and stabilizing the arenium ion intermediate when the attack occurs at the ortho and para positions.

-

Bromo (-Br) and Chloro (-Cl) Groups: Halogens are deactivating, yet ortho-, para-directing. They withdraw electron density from the ring inductively, which deactivates the ring overall. However, they can donate electron density through resonance, which preferentially stabilizes the arenium ion when the attack is at the ortho and para positions.

In this compound, the positions on the aromatic ring are numbered as follows:

The available positions for substitution are C2, C5, and C6. The directing effects of the substituents on these positions are summarized below:

| Position | Methyl (-CH₃) | Bromo (-Br) | Chloro (-Cl) | Overall Influence |

| C2 | ortho (activating) | meta (deactivating) | meta (deactivating) | Activated by the methyl group. |

| C5 | meta (deactivating) | ortho (activating) | para (activating) | Activated by both halogen groups. |

| C6 | ortho (activating) | para (activating) | ortho (activating) | Activated by all three groups. |

Based on the additive effects of the substituents, the C6 position is the most activated, followed by the C2 and C5 positions. However, steric hindrance will also play a crucial role in determining the final product distribution.

Key Electrophilic Substitution Reactions

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.[5][6]

Predicted Regioselectivity:

Based on the directing effects, the primary products of nitration are expected to be 2-nitro-3-bromo-4-chlorotoluene and 6-nitro-3-bromo-4-chlorotoluene. The formation of 5-nitro-3-bromo-4-chlorotoluene is also possible. Given the steric hindrance from the adjacent methyl and bromo groups, substitution at the C2 and C6 positions might be affected.

Experimental Data:

While specific quantitative data for the nitration of this compound is scarce, the synthesis of 3-bromo-4-chloro-5-nitrotoluene (B3298172) has been reported, indicating that substitution at the C5 position is a viable pathway.

Experimental Protocol (Adapted from the nitration of halogenated toluenes): [7]

-

Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a sufficient volume of concentrated sulfuric acid. Maintain the temperature below 10°C.

-

Reaction: Dissolve this compound in a minimal amount of a suitable solvent (e.g., glacial acetic acid or concentrated sulfuric acid) in a separate flask, also cooled in an ice bath. Slowly add the cold nitrating mixture dropwise to the stirred solution of the substrate.

-

Monitoring and Work-up: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully pour the reaction mixture over crushed ice.

-

Isolation and Purification: Collect the precipitated product by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Logical Workflow for Nitration

Caption: Workflow for the nitration of this compound.

Halogenation

Halogenation involves the introduction of a halogen atom (typically Cl or Br) onto the aromatic ring. This reaction is usually catalyzed by a Lewis acid, such as FeCl₃ or FeBr₃.

Predicted Regioselectivity:

Similar to nitration, halogenation is expected to occur primarily at the C2 and C6 positions, directed by the activating methyl group. Steric hindrance may favor substitution at the C6 position over the C2 position.

Experimental Protocol (General Procedure for Bromination):

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride).

-

Catalyst Addition: Add a catalytic amount of iron filings or anhydrous iron(III) bromide.

-

Reagent Addition: Slowly add a stoichiometric equivalent of bromine, dissolved in the same solvent, to the reaction mixture.

-

Reaction and Work-up: Stir the mixture at room temperature until the bromine color disappears. Wash the reaction mixture with an aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting product can be purified by distillation or chromatography.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. The reaction is typically carried out using fuming sulfuric acid (oleum) or concentrated sulfuric acid.[8] Sulfonation is often a reversible process.[9]

Predicted Regioselectivity:

The bulky nature of the sulfonation reagent (SO₃ or HSO₃⁺) will likely lead to a preference for substitution at the least sterically hindered positions. Therefore, substitution at the C6 position is expected to be favored over the C2 position.

Experimental Protocol (General Procedure for Sulfonation): [8]

-

Reaction Setup: In a flask equipped with a magnetic stirrer, carefully add this compound to fuming sulfuric acid (oleum) at room temperature.

-

Heating: Gently heat the reaction mixture to a temperature between 60-80°C and maintain for several hours.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

-

Isolation: The sulfonic acid product may precipitate out of the solution and can be collected by filtration. Alternatively, it can be isolated as its sodium salt by neutralizing the acidic solution with sodium hydroxide.

Directing Effects on this compound

Caption: Directing effects of substituents on electrophilic attack.

Friedel-Crafts Reactions

Friedel-Crafts reactions, including alkylation and acylation, form new carbon-carbon bonds on the aromatic ring.[7] These reactions are catalyzed by strong Lewis acids like AlCl₃.

Predicted Feasibility and Regioselectivity:

The presence of two deactivating halogen substituents on the this compound ring makes it a relatively poor substrate for Friedel-Crafts reactions.[10][11] Strongly deactivated aromatic rings are generally unreactive under Friedel-Crafts conditions.[12][13] If the reaction were to proceed, it would likely require harsh conditions and would be directed by the activating methyl group to the C2 and C6 positions.

Experimental Protocol (General for Friedel-Crafts Acylation): [14]

-

Complex Formation: In a flask protected from moisture, suspend anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane or nitrobenzene). Cool the mixture in an ice bath.

-

Acyl Chloride Addition: Slowly add the acyl chloride to the AlCl₃ suspension to form the acylium ion complex.

-

Substrate Addition: Add this compound to the reaction mixture and allow it to stir at room temperature or with gentle heating.

-

Work-up: Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, wash with water and brine, dry over an anhydrous salt, and remove the solvent. The product can be purified by chromatography or distillation.

Summary and Outlook

The electrophilic substitution reactions of this compound are governed by a complex interplay of electronic and steric effects. The activating methyl group directs incoming electrophiles to the ortho and para positions (C2, C6, and C4, with C4 being occupied). The deactivating but ortho-, para-directing halogen substituents also influence the regioselectivity.

Predictively, the C6 position is the most electronically favored site for substitution due to the reinforcing directing effects of all three substituents. However, steric hindrance from the adjacent methyl and bromo groups may direct substitution to the less hindered C2 or C5 positions.